molecular formula C9H8F3N B2898107 4,5,6-trifluoro-2,3-dihydro-1H-inden-1-amine CAS No. 1273667-31-4

4,5,6-trifluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B2898107
CAS No.: 1273667-31-4
M. Wt: 187.165
InChI Key: JOPSVKRIFHMXHN-UHFFFAOYSA-N
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Description

4,5,6-trifluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated amine compound with the molecular formula C9H8F3N. This compound is part of the indene family, characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The presence of three fluorine atoms on the benzene ring significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-trifluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Cyclization: The formation of the indene structure is often accomplished through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a fluorinated benzyl halide, with a base like potassium tert-butoxide.

    Amination: The final step involves the introduction of the amine group. This can be done through a nucleophilic substitution reaction using an amine source like ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4,5,6-trifluoro-2,3-dihydro-1H-inden-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones or aldehydes.

    Reduction: Formation of trifluoromethyl alcohols or hydrocarbons.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

4,5,6-trifluoro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 4,5,6-trifluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,5,6-trifluoro-2,3-dihydro-1H-inden-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

    4,5,6-trifluoro-2,3-dihydro-1H-inden-1-one: Similar structure but with a carbonyl group instead of an amine group.

    4,5,6-trifluoro-2,3-dihydro-1H-inden-1-thiol: Similar structure but with a thiol group instead of an amine group.

Uniqueness

4,5,6-trifluoro-2,3-dihydro-1H-inden-1-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of fluorine atoms and the amine group makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4,5,6-trifluoro-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-6-3-5-4(1-2-7(5)13)8(11)9(6)12/h3,7H,1-2,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPSVKRIFHMXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C(C=C2C1N)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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